molecular formula C17H18F3N5O2 B2801303 6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B2801303
M. Wt: 381.35 g/mol
InChI Key: UBMTZODMRPHSBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

IACS-8968 is a dual inhibitor of indoleamine 2,3-dioxygenase (IDO) and tryptophan 2,3-dioxygenase (TDO). It has shown potential in various scientific research applications, particularly in the fields of chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of IACS-8968 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of chemical reactions involving various reagents and catalysts .

Industrial Production Methods

Industrial production of IACS-8968 typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, filtration, and purification to obtain the final product in its desired form .

Chemical Reactions Analysis

Types of Reactions

IACS-8968 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of IACS-8968 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired outcomes .

Major Products

The major products formed from the reactions of IACS-8968 depend on the specific reaction conditions and reagents used. These products can include various derivatives and analogs of the original compound .

Scientific Research Applications

IACS-8968 has a wide range of scientific research applications, including:

    Chemistry: Used as a research tool to study the mechanisms of IDO and TDO inhibition.

    Biology: Investigated for its effects on cellular processes and metabolic pathways.

    Medicine: Explored for its potential therapeutic applications in treating diseases related to IDO and TDO activity, such as cancer and autoimmune disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents .

Mechanism of Action

IACS-8968 exerts its effects by inhibiting the activity of IDO and TDO, enzymes involved in the catabolism of tryptophan. By blocking these enzymes, IACS-8968 can modulate the levels of tryptophan and its metabolites, affecting various biological processes and pathways. The compound’s molecular targets include the active sites of IDO and TDO, where it binds and prevents the enzymes from catalyzing their reactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

IACS-8968 is unique due to its dual inhibitory action on both IDO and TDO, making it a valuable tool for studying the combined effects of these enzymes. Its high potency and selectivity further distinguish it from other similar compounds .

Properties

IUPAC Name

6,6-dimethyl-8-[7-(trifluoromethyl)imidazo[1,5-a]pyridin-5-yl]-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N5O2/c1-15(2)8-24(4-3-16(15)13(26)22-14(27)23-16)12-6-10(17(18,19)20)5-11-7-21-9-25(11)12/h5-7,9H,3-4,8H2,1-2H3,(H2,22,23,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBMTZODMRPHSBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCC12C(=O)NC(=O)N2)C3=CC(=CC4=CN=CN34)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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